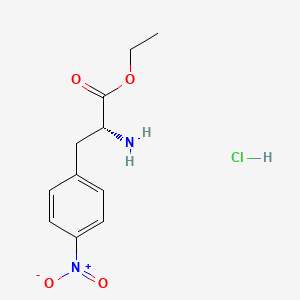

H-4-Nitro-D-phe-oet hcl

Description

Contextualization of Chiral Amino Acid Derivatives in Organic and Medicinal Chemistry

Chiral α-amino acid derivatives are fundamental building blocks in organic and medicinal chemistry. researcher.life Their importance stems from the fact that the vast majority of biological molecules, including proteins and enzymes, are chiral. Consequently, the biological activity of many drugs and bioactive compounds is highly dependent on their stereochemistry. The use of chiral amino acid derivatives allows for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. chemimpex.comresearcher.life Researchers utilize these derivatives in the asymmetric synthesis of complex molecules, including the development of novel therapeutic agents and in the study of protein structure and function. chemimpex.comacs.orgacs.org

Significance of 4-Nitrophenylalanine as a Functionalized Building Block in Advanced Synthesis

The 4-nitrophenylalanine component of H-4-Nitro-D-Phe-OEt·HCl is particularly significant. The nitro group is a powerful electron-withdrawing group that enhances the reactivity of the aromatic ring, making it a valuable intermediate in the synthesis of various biologically active compounds. chemimpex.comkobe-u.ac.jp This functional group can be readily converted into other functional groups, such as an amino group, providing a handle for further chemical modifications. This versatility makes 4-nitrophenylalanine a key building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. chemimpex.comlookchem.comchemimpex.com For instance, it has been used in the synthesis of analogs of kahalalide F, a natural product with potential therapeutic applications. lookchem.com

Rationale for Ethyl Ester and Hydrochloride Salt Formulations in Academic Research

The formulation of 4-nitro-D-phenylalanine as an ethyl ester and a hydrochloride salt serves specific purposes in a research context.

Ethyl Ester: Esterification of the carboxylic acid group to an ethyl ester increases the compound's lipophilicity. scirp.org This modification can enhance its solubility in organic solvents commonly used in synthesis and can facilitate its passage across cell membranes in biological assays. scirp.orgbiviture.com Ethyl esters are widely used as intermediates in pharmaceutical synthesis and can improve the stability of a compound. chemimpex.combiviture.com In some cases, they can act as prodrugs, which are converted into the active form within the body. scirp.org

Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound. pharmaoffer.compharmoutsourcing.com For basic compounds like amino acid esters, conversion to a hydrochloride salt typically enhances water solubility and stability. pharmaoffer.comnih.gov This is particularly advantageous for handling and formulation in research settings. Hydrochloride is a frequently chosen salt form due to its low molecular weight and the abundance of chlorine in the body. pharmoutsourcing.com Approximately 60% of all basic drug salt forms are hydrochlorides. pharmaoffer.compharmoutsourcing.com

Historical Perspective of D-Phenylalanine Derivative Studies in Chemical Biology

While L-amino acids are the primary building blocks of proteins in nature, D-amino acids and their derivatives have been subjects of significant interest in chemical biology. wikipedia.org The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, leading to longer half-lives in biological systems. D-phenylalanine and its derivatives have been explored for their unique pharmacological activities. wikipedia.org Studies have investigated their roles in creating more stable and potent peptide-based drugs and as probes to understand biological processes. nih.govbeilstein-journals.org The development of methods to synthesize and incorporate D-phenylalanine derivatives has been a continuous area of research, expanding the toolbox for creating novel biomolecules. nih.govnih.gov

Scope and Objectives of Academic Research on H-4-Nitro-D-Phe-OEt·HCl

Academic and industrial research involving H-4-Nitro-D-Phe-OEt·HCl primarily focuses on its utility as a synthetic intermediate. Researchers utilize this compound for the following purposes:

Peptide Synthesis: As a building block for creating peptides with modified properties, such as increased stability or altered receptor binding affinity. chemimpex.comcreative-peptides.comcreative-peptides.com

Development of Novel Therapeutics: In the synthesis of new drug candidates, particularly those targeting inflammatory diseases, autoimmune disorders, and cancer. lookchem.comnih.govacs.org

Biochemical Probes: The nitro group can serve as a spectroscopic probe or a precursor to a fluorescent tag, aiding in the study of protein-ligand interactions and enzyme mechanisms. chemimpex.comacs.org

The overarching goal of this research is to leverage the unique chemical features of H-4-Nitro-D-Phe-OEt·HCl to design and synthesize novel molecules with specific functions and potential therapeutic applications.

Data Tables

Table 1: Physicochemical Properties of H-4-Nitro-D-Phe-OEt·HCl

| Property | Value | Source |

| IUPAC Name | ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | nih.gov |

| Molecular Formula | C11H15ClN2O4 | nih.gov |

| Molecular Weight | 274.70 g/mol | nih.gov |

| Appearance | Whitish Powder | cymitquimica.com |

| Purity | >99% | cymitquimica.com |

| CAS Number | 127641-82-1 | chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZUMTWHYNIFOC-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for H 4 Nitro D Phe Oet·hcl and Its Precursors

Strategies for the Stereoselective Synthesis of 4-Nitro-D-Phenylalanine

The critical step in the synthesis of H-4-Nitro-D-phe-oet hcl is the preparation of its precursor, 4-Nitro-D-phenylalanine, with high enantiomeric purity. The primary strategies employed are the utilization of a chiral starting material (chiral pool synthesis), the creation of the chiral center in a controlled manner (asymmetric synthesis), and the separation of a racemic mixture (enzymatic resolution).

Chiral Pool Synthesis Utilizing D-Phenylalanine Derivatives as Starting Materials

Chiral pool synthesis leverages a readily available, enantiomerically pure natural product as a starting material. In this case, D-phenylalanine serves as the chiral precursor. The synthesis involves the direct nitration of the aromatic ring of D-phenylalanine. This approach is advantageous as the stereocenter is already established and is generally unaffected by the nitration reaction conditions.

A common method for the nitration of phenylalanine involves the use of a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid at low temperatures. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ, attacks the phenyl ring. The para-position is predominantly favored due to the directing effect of the alkyl substituent.

Typical Reaction Conditions for the Nitration of Phenylalanine:

| Parameter | Value |

| Starting Material | D-Phenylalanine |

| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ |

| Temperature | 0°C |

| Reaction Time | 3 hours |

| Reported Yield (for L-isomer) | 65.2% dergipark.org.tr |

This table presents typical conditions reported for the nitration of L-phenylalanine, which are directly applicable to the D-enantiomer.

To enhance reaction efficiency and minimize the formation of by-products, such as the condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine, the nitration can be performed in a tubular reactor. dergipark.org.tr This method has been shown to increase the yield to 80.9% for the L-isomer under optimized conditions. dergipark.org.tr

Asymmetric Synthesis Approaches for Nitro-Substituted Phenylalanines

Asymmetric synthesis aims to create the desired stereoisomer from achiral or prochiral starting materials through the use of a chiral catalyst or auxiliary. One effective method for the asymmetric synthesis of α-amino acids is phase-transfer catalysis.

In this approach, a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with a substituted benzyl (B1604629) bromide in a biphasic system. A chiral phase-transfer catalyst, typically a derivative of a cinchona alkaloid, facilitates the transfer of the glycine enolate from the aqueous phase to the organic phase, where it reacts with the benzyl bromide. The chiral environment provided by the catalyst directs the alkylation to occur stereoselectively, leading to the formation of one enantiomer in excess. For the synthesis of 4-nitro-D-phenylalanine, 4-nitrobenzyl bromide would be the appropriate alkylating agent.

Key Components of Asymmetric Phase-Transfer Catalysis for Phenylalanine Synthesis:

| Component | Example | Role |

| Substrate | N-(diphenylmethylene)glycine tert-butyl ester | Glycine equivalent |

| Alkylating Agent | 4-Nitrobenzyl bromide | Introduces the 4-nitrobenzyl side chain |

| Catalyst | Cinchona alkaloid-derived quaternary ammonium salt | Chiral inducing agent |

| Solvent System | Toluene/50% aqueous NaOH | Biphasic medium |

This method allows for the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives in excellent yields and high enantioselectivity by selecting the appropriate pseudoenantiomeric phase-transfer catalyst.

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method takes advantage of the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for the separation of the reacted and unreacted forms.

Lipases are a class of hydrolases that can catalyze the enantioselective hydrolysis of esters. In the context of 4-nitro-D-phenylalanine synthesis, a racemic mixture of an ester of 4-nitrophenylalanine, such as the methyl or ethyl ester, can be subjected to hydrolysis in the presence of a lipase.

The lipase will selectively hydrolyze one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted. For example, if a lipase selectively hydrolyzes the L-ester, the reaction mixture will contain L-4-nitrophenylalanine and unreacted D-4-nitrophenylalanine ethyl ester. These two compounds can then be separated based on their different chemical properties (e.g., solubility in acidic or basic aqueous solutions). The choice of lipase is crucial and often requires screening to find an enzyme with high activity and enantioselectivity for the specific substrate. The hydrolysis of 4-nitrophenyl esters is a standard assay for measuring lipase activity, indicating the feasibility of this approach.

Proteases are another class of hydrolases that catalyze the cleavage of peptide bonds but can also be used for the enantioselective hydrolysis of amino acid esters. Similar to lipases, a protease can be used to resolve a racemic mixture of 4-nitrophenylalanine esters. The protease will selectively hydrolyze one enantiomer of the ester to the free amino acid, while leaving the other enantiomer as the unreacted ester. The resulting mixture of the D-ester and the L-amino acid can then be separated. The success of this method depends on finding a protease that exhibits high enantioselectivity for the 4-nitrophenylalanine ester.

Esterification Protocols for the Ethyl Ester Moiety

Once enantiomerically pure 4-Nitro-D-phenylalanine is obtained, the final step is the esterification of the carboxylic acid group to form the ethyl ester, followed by the formation of the hydrochloride salt. A common and effective method for this transformation is the Fischer esterification, often facilitated by the use of thionyl chloride in ethanol (B145695).

Thionyl chloride reacts with ethanol to generate hydrogen chloride in situ, which acts as a catalyst for the esterification. The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. The reaction is typically carried out by refluxing the amino acid in an excess of ethanol with thionyl chloride. Upon completion, the solvent is evaporated to yield the desired ethyl ester hydrochloride salt.

Reaction Parameters for the Esterification of Phenylalanine Derivatives:

| Parameter | Value |

| Starting Material | 4-Nitro-D-phenylalanine |

| Reagents | Ethanol, Thionyl Chloride |

| Temperature | 0°C to Reflux |

| Reaction Time | Overnight |

| Product | This compound |

This method is widely used for the preparation of amino acid esters due to its high efficiency and the convenient formation of the hydrochloride salt, which often improves the crystallinity and stability of the product.

Direct Esterification with Ethanol under Acidic Conditions (e.g., Thionyl Chloride-mediated)

The direct esterification of amino acids is a fundamental and widely practiced method for protecting the carboxylic acid functional group. A highly effective method for this transformation involves the use of thionyl chloride (SOCl₂) in an alcohol solvent, in this case, ethanol. This long-established procedure is known to afford amino acid esters in quantitative yields. dcu.ie

The reaction mechanism begins with the activation of ethanol by thionyl chloride to form an intermediate, which then facilitates the esterification of the amino acid. The in-situ generation of hydrogen chloride (HCl) from the reaction of thionyl chloride and ethanol ensures the reaction medium is acidic, which is necessary to catalyze the esterification and to protect the amino group as its hydrochloride salt, preventing unwanted side reactions such as polymerization. The amino acid is typically suspended in an excess of cold ethanol, and thionyl chloride is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the mixture is refluxed to drive the reaction to completion. The resulting product, the amino acid ethyl ester hydrochloride, can then be isolated upon cooling and removal of the solvent.

A related method for the synthesis of amino acid esters employs trimethylchlorosilane in methanol to generate methyl esters in good to excellent yields under mild, room temperature conditions. nih.gov This approach similarly relies on the in-situ generation of HCl to catalyze the esterification.

Transesterification Methodologies for Ethyl Ester Formation

Transesterification is another viable route for the formation of ethyl esters, particularly if a different ester, such as the methyl ester, is more readily available. This equilibrium-driven reaction involves treating an ester with an alcohol in the presence of a catalyst (acid or base) to exchange the alkoxy group of the ester with that of the alcohol. To produce the ethyl ester from a methyl ester, the precursor would be treated with a large excess of ethanol under acidic or basic conditions to shift the equilibrium towards the desired product.

While direct transesterification is common in many industrial processes, such as the production of biolubricants from palm oil methyl esters, chemo-enzymatic methods offer a milder and often more selective alternative. ijcce.ac.ir Certain enzymes, such as serine proteases, can be employed to act on N-acyl-D,L-phenylalanine esters. google.com These biocatalytic approaches can provide high selectivity and operate under environmentally benign conditions, representing a growing area of interest in synthetic chemistry.

Optimization of Esterification Reaction Conditions for Yield and Purity

Optimizing the conditions of the esterification reaction is crucial for maximizing product yield and ensuring high purity. Several factors, including catalyst choice, reaction temperature, reagent ratios, and water removal, must be carefully controlled. The classic Fischer esterification is an equilibrium process, and its efficiency can be enhanced by using an excess of one reagent or by removing water as it forms. nih.gov

Modern optimization strategies often employ kinetic analysis and statistical methods, such as D-optimal design, to systematically investigate the influence of various parameters. ijcce.ac.irnih.gov Process intensification strategies, including the use of continuous-flow reactors, can also improve efficiency, reduce waste, and lower operational costs. mdpi.com The choice of catalyst is paramount; while traditional Brønsted acids are effective, they can present challenges in separation and may cause corrosion. mdpi.com Research into heterogeneous and reusable catalysts, such as certain zirconium complexes, aims to circumvent these issues. nih.gov

Table 1: Key Parameters for Optimization of Esterification Reactions

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst | Accelerates the reaction by activating the carbonyl group. mdpi.com | Selection of homogeneous, heterogeneous, or enzymatic catalysts for stability, selectivity, and recyclability. mdpi.com |

| Temperature | Affects reaction rate according to the Arrhenius equation. mdpi.com | Increased temperature generally increases the reaction rate but must be controlled to prevent side reactions. |

| Reagent Ratio | Influences the equilibrium position. | Using an excess of the alcohol (ethanol) can drive the reaction towards the ester product. nih.gov |

| Water Removal | Shifts the reaction equilibrium to favor product formation. | Techniques like azeotropic distillation or the use of water scavengers are commonly employed. nih.gov |

| Reaction Time | Determines the extent of conversion. | Monitored by techniques like TLC or HPLC to identify the point of maximum conversion without product degradation. |

Introduction and Modification of the 4-Nitro Group

The introduction of a nitro group at the para-position of the phenylalanine phenyl ring is a key step in forming the target compound. This functional group can also be subsequently modified, most commonly through reduction, to open avenues for further derivatization.

Nitration Reactions on Phenylalanine Scaffolds

The nitration of L-phenylalanine is commonly achieved using a mixed acid solution of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). researchgate.net This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the phenyl ring. The reaction conditions, such as temperature, reaction time, and the ratio of the acids, are critical for achieving a good yield and minimizing the formation of by-products, such as the L-2-nitrophenylalanine isomer. researchgate.net

In a typical batch reactor process, reacting L-phenylalanine with a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for 3 hours can result in a yield of 65.2%. researchgate.net However, process optimization using a tubular reactor can significantly improve the outcome. Under optimized conditions in a tubular reactor (2:1 acid ratio, 50°C, 5-minute reaction time), the yield of L-4-nitrophenylalanine can be increased to 80.9%. researchgate.net The use of a tubular reactor also helps to suppress side reactions, such as the dimerization of nitrated products, leading to a purer final product. researchgate.net

Table 2: Comparison of Nitration Methods for Phenylalanine

| Method | Acid Ratio (H₂SO₄:HNO₃) | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Batch Reactor | 2:1 | 0°C | 3 hours | 65.2% | Prone to by-product formation. researchgate.net |

| Tubular Reactor | 2:1 | 50°C | 5 minutes | 80.9% | Higher efficiency and reduced side reactions. researchgate.net |

Palladium-Catalyzed Reduction of Nitro Group Precursors (e.g., to Amino, for subsequent derivatization research)

The nitro group is a versatile functional group in organic synthesis, in part because it can be readily reduced to an amino group (-NH₂). This transformation is valuable for subsequent derivatization research. The catalytic reduction of aromatic nitro compounds is a well-established and efficient method, often employing palladium nanoparticles (PdNPs) as the catalyst. nih.gov

The reduction of 4-nitrophenol (4-NP), a close structural analog to 4-nitrophenylalanine, is a frequently used model reaction to test catalyst activity. nih.gov In this reaction, a reducing agent such as sodium borohydride (NaBH₄) is used in the presence of a palladium catalyst. nih.govrasayanjournal.co.in The reaction mechanism is believed to follow a Langmuir-Hinshelwood model, where both the nitro compound and the borohydride reductant adsorb onto the surface of the palladium nanoparticles before the reaction occurs. researchgate.net This process can be highly efficient, with some systems reporting yields of the corresponding 4-aminophenol up to 97%. rasayanjournal.co.in

In a reaction more directly analogous to the target compound, the reduction of N-phthaloyl-p-nitro-L-phenylalanine ethyl ester has been successfully carried out using a platinum dioxide (PtO₂) catalyst under a hydrogen atmosphere. google.com This demonstrates that the reduction is feasible on the full amino acid ester scaffold, converting the 4-nitro derivative into its 4-amino counterpart, which serves as a key intermediate for further synthesis.

Hydrochloride Salt Formation and Purification Techniques

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability and crystallinity, facilitating its handling and purification.

A common and effective method for preparing the hydrochloride salt of an amino acid ester is to dissolve the free base form of the ester in a suitable anhydrous organic solvent, such as diethyl ether, and then bubble dry hydrogen chloride gas through the solution. researchgate.net The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates immediately and can be collected by filtration. researchgate.net This method ensures the formation of a pure salt, free from excess acid, which can be removed with the solvent.

Purification of the final product is critical to obtaining a compound of high purity. Recrystallization is a powerful technique for this purpose. The crude H-4-Nitro-D-Phe-OEt·HCl can be dissolved in a minimum amount of a hot solvent, such as ethyl acetate (B1210297), and then allowed to cool slowly. orgsyn.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried under a vacuum. orgsyn.org The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Protecting Group Chemistry in the Synthesis of H-4-Nitro-D-Phe-OEt·HCl

The synthesis of peptides and amino acid derivatives like H-4-Nitro-D-Phe-OEt·HCl is a controlled process that relies heavily on the use of protecting groups. ucalgary.ca These temporary modifications to reactive functional groups, such as the α-amino group and the carboxyl group, are essential to prevent unwanted side reactions and ensure the formation of the desired product. springernature.comnih.gov The strategic selection and manipulation of these protecting groups are fundamental to achieving high yields and purity in the final compound. springernature.com

N-Terminal Amine Protection Strategies (e.g., Fmoc, Boc, Nde)

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). creative-peptides.comtotal-synthesis.com Its use is central to one of the two main schemes in solid-phase peptide synthesis (SPPS). wikipedia.org The Fmoc-protected version of the precursor, Fmoc-4-nitro-D-phenylalanine, is a commercially available solid that can be directly used in peptide synthesis. clearsynth.comaralezbio-store.com The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.comub.edu

Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile protecting group, complementary to Fmoc. organic-chemistry.org It is stable to basic and nucleophilic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com This property makes it a cornerstone of the alternative major strategy in SPPS, often referred to as the Boc/Bzl strategy. wikipedia.org The precursor, Boc-4-nitro-D-phenylalanine, is a key intermediate used in peptide synthesis and drug development, valued for its stability and reactivity. chemimpex.compeptide.com The Boc group is generally introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgorgsyn.org

Nde (N-1-(4-Nitro-1,3-dioxane-2-yl)ethyl): The Nde group is a less common, alkyl-type amino protecting group that offers different deprotection conditions. creative-peptides.com It is notably stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. creative-peptides.com The Nde group is cleaved using nucleophilic reagents in conjunction with a palladium catalyst, providing an additional layer of selectivity in complex syntheses. creative-peptides.com

Below is a table summarizing the key features of these N-terminal protecting groups.

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |  | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Stable to acid; labile to base. creative-peptides.comiris-biotech.de |

| tert-Butoxycarbonyl | Boc |  | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | Stable to base; labile to acid. wikipedia.orgresearchgate.net |

| N-1-(4-Nitro-1,3-dioxane-2-yl)ethyl | Nde | Structure not readily available | Not specified | Nucleophilic reagents and Palladium | Stable to both acid and base. creative-peptides.com |

Carboxyl Group Protection (Ethyl Ester as a Protecting Group)

In the compound H-4-Nitro-D-Phe-OEt·HCl, the carboxyl group of the amino acid is protected as an ethyl ester (-OEt). Esterification is a common and effective method for protecting the carboxylic acid functionality to prevent it from reacting during subsequent coupling steps. ucalgary.calibretexts.org

A direct synthetic route to H-4-Nitro-D-Phe-OEt·HCl involves the reaction of 4-nitro-L-phenylalanine with anhydrous ethanol in the presence of thionyl chloride. chemicalbook.com In this reaction, thionyl chloride first reacts with ethanol to form ethyl chloroformate in situ, which then facilitates the esterification of the amino acid's carboxyl group. This process simultaneously protects the carboxyl group and prepares the amino acid for further synthetic manipulations. The resulting ethyl ester is stable under a variety of conditions, including the acidic conditions often used for N-terminal Boc group removal. libretexts.org Removal of the ethyl ester protecting group to liberate the free carboxylic acid is typically accomplished through saponification, which involves hydrolysis with a mild aqueous base such as sodium hydroxide. libretexts.org

Process Optimization and Scalability Studies in Laboratory Settings

The transition of a synthetic procedure from a small-scale experiment to a reliable laboratory-scale process requires careful optimization of reaction parameters to maximize yield, purity, and efficiency. For the synthesis of H-4-Nitro-D-Phe-OEt·HCl, a documented laboratory procedure reports a 92% yield starting from 50.2 grams of 4-nitro-L-phenylalanine. chemicalbook.com This indicates a highly efficient and scalable process at the laboratory level.

Optimization studies for this synthesis would focus on several key variables:

Stoichiometry: Investigating the optimal molar ratios of thionyl chloride to ethanol and the amino acid to ensure complete esterification without promoting side reactions.

Temperature and Reaction Time: The reported procedure involves heating to reflux overnight. chemicalbook.com Optimization studies could determine the minimum time and temperature required for the reaction to reach completion, potentially reducing energy consumption and the formation of thermal degradation byproducts.

Solvent and Reagent Addition: The procedure specifies the slow, dropwise addition of thionyl chloride to ethanol at 0 °C. chemicalbook.com This is crucial for controlling the initial exothermic reaction. Scaling this process requires robust cooling and controlled addition rates to maintain safety and reaction integrity.

Work-up and Purification: The current method involves concentrating the reaction mixture under reduced pressure to obtain the solid product. chemicalbook.com For larger scales, optimization of the isolation procedure, perhaps involving crystallization or precipitation from a specific solvent system, would be necessary to ensure high purity and consistent product form.

Scalability studies would assess the feasibility and safety of performing this reaction on an even larger scale. Key considerations include efficient heat dissipation during the exothermic addition of thionyl chloride, management of the evolving HCl gas, and the handling of larger volumes of flammable solvents like ethanol. The high yield reported at a 50-gram scale suggests that the process is robust, but further studies would be required to validate its performance and safety at multi-hundred-gram or kilogram scales.

Advanced Spectroscopic and Structural Elucidation Studies for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For H-4-Nitro-D-phe-oet hcl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom unambiguously.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are analyzed based on chemical shift (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).

The 4-nitrophenyl group creates a distinct AA'BB' spin system in the aromatic region. The strong electron-withdrawing effect of the nitro group deshields the ortho protons (H-2' and H-6') relative to the meta protons (H-3' and H-5'). The protons of the ethyl ester group will present as a quartet and a triplet, characteristic of an ethyl group attached to an oxygen atom. The amino group protons are often broad and may exchange with solvent protons, while the chiral α-proton and the diastereotopic β-protons will appear as multiplets, with their coupling providing conformational information.

Table 1: Predicted ¹H NMR Data for this compound (Based on data for related phenylalanine esters) researchgate.netmdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) | ~7.1 |

| β-CH₂ | ~3.1-3.4 | Multiplet (m) | Jα,β, Jβ,β' |

| Ethyl -CH₂- | ~4.2-4.3 | Quartet (q) | ~7.1 |

| α-CH | ~4.3-4.5 | Multiplet (m) | Jα,β |

| H-3', H-5' (Aromatic) | ~7.4-7.6 | Doublet (d) | ~8-9 |

| H-2', H-6' (Aromatic) | ~8.1-8.3 | Doublet (d) | ~8-9 |

| NH₃⁺ | ~8.5-8.9 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic carbons. The carbonyl carbon of the ester appears at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Based on data for related phenylalanine esters) researchgate.netmdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| β-CH₂ | ~36-38 |

| α-CH | ~53-55 |

| Ethyl -CH₂- | ~62-64 |

| C-2', C-6' (Aromatic) | ~123-125 |

| C-3', C-5' (Aromatic) | ~130-132 |

| C-1' (Aromatic) | ~144-146 |

| C-4' (Aromatic) | ~147-149 |

| Carbonyl C=O | ~169-171 |

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a series of 2D NMR experiments are essential. chegg.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chegg.com For this compound, key COSY correlations would be observed between:

The ethyl -CH₃ protons and the ethyl -CH₂- protons.

The α-CH proton and the β-CH₂ protons.

The aromatic protons H-2'/H-6' and H-3'/H-5' (in a more complex pattern due to the AA'BB' system).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). chegg.com It is invaluable for definitively assigning carbon signals based on their known proton assignments. For instance, the signal at ~1.2-1.3 ppm would show a cross-peak to the carbon signal at ~14 ppm, confirming the ethyl -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). chegg.com It is critical for connecting molecular fragments. Key HMBC correlations would include:

From the ethyl -CH₂- protons to the carbonyl carbon.

From the β-CH₂ protons to the α-CH carbon and the aromatic C-1' carbon.

From the aromatic H-2'/H-6' protons to the C-4' carbon bearing the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial proximity between the α-proton and specific aromatic protons, providing insight into the preferred rotameric state of the side chain.

The conformation of flexible molecules like this compound can be influenced by the solvent environment and temperature. nih.gov The molecule possesses rotational freedom around the Cα-Cβ and C-N single bonds, potentially leading to different populations of conformers (rotamers) in solution. mdpi.comimperial.ac.uk

Solvent Effects: Changing the NMR solvent (e.g., from a non-polar solvent like CDCl₃ to a polar, hydrogen-bonding solvent like DMSO-d₆) can alter the equilibrium between different conformers. This can lead to changes in chemical shifts and coupling constants (J values), providing clues about the molecule's conformational preferences and intramolecular interactions. nih.gov

Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide information on the dynamics of conformational exchange. rsc.orgmeasurlabs.com If the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal. Analyzing this behavior allows for the calculation of the energy barriers to rotation. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed. In positive ion mode, the expected molecular ion would be the protonated molecule [M+H]⁺, where M is the free base, ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. researchgate.net Common fragmentation pathways for amino acid esters include the neutral loss of the elements of the ester group and cleavages along the amino acid backbone.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). nih.govnih.gov This allows for the determination of the exact mass of the molecule and its elemental formula, providing definitive confirmation of its identity.

The molecular formula of the free base of this compound is C₁₁H₁₄N₂O₄. The calculated exact mass for the protonated molecule, [C₁₁H₁₅N₂O₄]⁺, can be compared to the experimentally measured value to confirm the elemental composition with high confidence.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₁H₁₅N₂O₄]⁺ | 239.1026 |

Note: The calculated mass is for the protonated free base. The full hydrochloride salt has a molecular formula of C₁₁H₁₅ClN₂O₄ and a molecular weight of approximately 274.70 g/mol .

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis provides confirmation of its molecular weight and connectivity. The fragmentation of even-electron ions, such as the protonated molecule [M+H]⁺, typically occurs at the weakest bonds and results in stable neutral losses and fragment ions. orgchemboulder.com

The primary fragmentation pathways for this compound are expected to involve the cleavage of the ester and amide bonds. libretexts.org Common fragmentation patterns for amino acid esters include the loss of the alkoxy group from the ester and cleavage adjacent to the carbonyl groups. libretexts.orgresearchgate.net

Key Fragmentation Pathways:

Loss of Ethanol (B145695) (C₂H₅OH): A neutral loss of 46 Da corresponding to the ethanol molecule from the ethyl ester group.

Loss of the Ethyl Group (-OC₂H₅): Cleavage of the C-O bond of the ester can result in the loss of the ethoxy radical, though loss of neutral ethanol is often more common.

Decarbonylation: Loss of a carbonyl group (CO), resulting in a fragment ion that is 28 Da lighter.

Cleavage of the Amino Acid Backbone: Fragmentation can occur at the bonds of the phenylalanine backbone, leading to characteristic ions that can confirm the amino acid identity.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 239.1 | 193.1 | C₂H₅OH (46) | Loss of ethanol from the ethyl ester |

| 239.1 | 165.1 | C₂H₅OH + CO (74) | Sequential loss of ethanol and carbon monoxide |

| 239.1 | 152.1 | C₅H₉O₂ (101) | Cleavage yielding the 4-nitrotoluene (B166481) cation |

This table presents hypothetical fragmentation data based on common fragmentation patterns of similar compounds. Actual experimental values may vary.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques essential for the analysis of polar and thermally sensitive molecules like amino acid derivatives, preventing their degradation during analysis.

Electrospray Ionization (ESI): ESI is particularly well-suited for this compound as it is a polar molecule that can be readily ionized from solution. This technique typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation, making it ideal for accurate molecular weight determination. The hydrochloride salt form of the compound ensures the presence of a readily ionizable site at the primary amine.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) mass spectrometry is another valuable technique, especially for determining the composition of oligomers or in applications requiring high throughput. mdpi.com For this compound, MALDI would involve co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the molecule. Esterification of peptides has been shown to increase the ion yield in positive-ion MALDI, which would be beneficial for the analysis of this compound. core.ac.uk While both techniques are applicable, ESI is often preferred for small, highly polar molecules dissolved in common HPLC solvents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is highly sensitive to the presence of specific functional groups in this compound. The nitro symmetric stretching frequency of L-4-nitrophenylalanine has been shown to be a sensitive probe of its local environment. nih.govacs.org Key expected vibrational frequencies include:

N-H Stretching: The protonated amine (NH₃⁺) of the hydrochloride salt will exhibit broad absorption bands in the 2800-3200 cm⁻¹ region.

C=O Stretching: The ester carbonyl group will show a strong, sharp absorption band around 1730-1750 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two characteristic strong bands: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. nih.gov

C=C Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, particularly Ultraviolet Resonance Raman (UVRR) spectroscopy, is highly effective for analyzing nitroaromatic compounds. spiedigitallibrary.orgaip.org Excitation with a UV laser that matches an electronic absorption band of the nitroaromatic chromophore can significantly enhance the Raman signal. spiedigitallibrary.org The fingerprint bands for nitroaromatic compounds are the strong fundamental, overtone, and combination bands of the aromatic C=C stretch and the NO₂ symmetric stretch. researchgate.net This technique can be a highly sensitive and selective method for identifying the nitroaromatic moiety within the molecule. spiedigitallibrary.org

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Amine Salt (NH₃⁺) | ~3200-2800 (broad) | - | N-H Stretch |

| Ester (C=O) | ~1750-1730 | ~1750-1730 | C=O Stretch |

| Aromatic Ring | ~1600, 1475 | ~1600, 1475 | C=C Stretch |

| Nitro Group (NO₂) | ~1530 | ~1530 | Asymmetric Stretch |

| Nitro Group (NO₂) | ~1350 | ~1350 | Symmetric Stretch |

This table provides representative frequency ranges. Specific values are dependent on the molecular environment and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the dominant chromophore is the 4-nitrophenyl group.

The 4-nitrophenyl group is responsible for the characteristic UV-Vis absorption spectrum of the compound. Nitroaromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions within the benzene (B151609) ring, which is conjugated with the nitro group. researchgate.net A less intense n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group, may also be observed. researchgate.net An aqueous solution of 4-nitrophenol, a related compound, shows an absorption peak at 318 nm. researchgate.net The ethyl ester derivative is expected to have a similar absorption profile, with a strong absorption maximum likely occurring between 270 nm and 320 nm.

The UV-Vis absorption spectrum of this compound is expected to be sensitive to pH changes due to the presence of the ionizable primary amine group. At low pH, the amine group is fully protonated (NH₃⁺). As the pH increases, this group will be deprotonated to its neutral form (NH₂). This change in the ionization state of the auxochrome (the amino group) alters its electronic interaction with the nitroaromatic chromophore, leading to a shift in the absorption maximum (λ_max).

For example, studies on nitrophenols show that their absorption peaks are significantly blue-shifted in their protonated forms compared to their deprotonated (phenolate) forms. nih.gov Similarly, while the primary change for this compound involves the amino group, its deprotonation at higher pH is expected to cause a bathochromic (red) shift in the λ_max. Spectrophotometric titration, where absorbance is measured across a range of pH values, can be used to determine the pKa of the primary amine group by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve. ijper.orgnih.gov

Chiroptical Methods for Stereochemical Purity and Conformation

Chiroptical techniques are essential for confirming the stereochemical identity and purity of chiral molecules like this compound.

Compound Names

| Abbreviation/Shorthand | Systematic Name |

|---|---|

| This compound | D-Phenylalanine, 4-nitro-, ethyl ester, hydrochloride |

| 4-nitrophenol | 4-Nitrophenol |

Optical Rotation (OR) Measurements for Specific Rotation

Optical rotation is a critical quality control parameter for chiral compounds, providing a quantitative measure of a substance's ability to rotate the plane of polarized light. The specific rotation, [α], is an intrinsic property of a chiral molecule and is dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the solvent, and the concentration. For this compound, the D-configuration dictates a specific direction and magnitude of rotation.

A documented method for the preparation of p-nitro-D-phenylalanine ethyl ester hydrochloride involves the esterification of p-nitro-D-phenylalanine. rsc.org The resulting product is characterized by its melting point and its specific optical rotation. Measurement of the specific rotation is a fundamental step to confirm that the desired enantiomer has been synthesized and that racemization has not occurred during the synthesis or purification processes. nih.gov A value that deviates significantly from the established standard may indicate the presence of the L-enantiomer or other optically active impurities.

Research findings have reported a specific rotation value for p-nitro-D-phenylalanine ethyl ester hydrochloride. rsc.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Rotation [α]D20 | -12.0° (± 0.3°) | c = 2.06 in H2O | rsc.org |

This table is interactive. Click on the headers to sort the data.

Circular Dichroism (CD) Spectroscopy for Chiral Information and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It provides detailed information about the stereochemistry and secondary structure (conformation) of molecules in solution.

For a compound like this compound, the chirality arises from the stereocenter at the α-carbon. The interaction of this chiral center with the nitro-substituted phenyl chromophore is expected to produce a distinct CD spectrum. The nitroaromatic group itself can serve as a spectroscopic probe. researchgate.netacs.org Studies on related nitro-heteroaromatic derivatives of amino acids have demonstrated that UV-visible absorption and circular dichroism are valuable tools for their characterization. nih.gov

A CD spectrum for this compound would provide:

Confirmation of Chirality : The presence of a CD signal confirms the molecule's chirality. The spectrum of the D-enantiomer would be a mirror image of the spectrum for the L-enantiomer.

While specific CD spectral data for this compound is not detailed in the available literature, the principles of the technique establish it as a crucial method for in-depth structural analysis in a research context.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. uni-ulm.detugraz.at This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsional angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of H-4-Nitro-D-Phe-OEt·HCl

To perform this analysis, a high-quality single crystal of H-4-Nitro-D-Phe-OEt·HCl must first be grown. The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

A successful single-crystal X-ray diffraction analysis of H-4-Nitro-D-Phe-OEt·HCl would yield a definitive structural model, providing invaluable data:

| Data Type | Significance |

|---|---|

| Absolute Configuration | Confirms the D-stereochemistry at the α-carbon, providing conclusive proof of enantiomeric identity. |

| Molecular Conformation | Reveals the precise solid-state conformation, including the orientation of the ethyl ester and the p-nitrophenyl group relative to the amino acid backbone. |

| Bond Lengths & Angles | Provides exact measurements for all covalent bonds and angles, confirming the expected molecular geometry. |

| Intermolecular Interactions | Details the network of hydrogen bonds and other non-covalent interactions (e.g., π-π stacking of the phenyl rings) that stabilize the crystal lattice. tugraz.at |

This table is interactive. Click on the headers to sort the data.

Although this technique provides the most definitive structural evidence, specific crystallographic data for H-4-Nitro-D-Phe-OEt·HCl has not been reported in the surveyed scientific literature.

Co-crystallization Studies with Model Biological Systems (if applicable for ligand-receptor research)

Co-crystallization is an advanced application of X-ray crystallography where a small molecule (ligand) is crystallized in complex with a biological macromolecule, such as a protein or enzyme. nih.gov This technique is fundamental in drug discovery and molecular biology as it provides a "snapshot" of how a ligand binds to its biological target at the atomic level. scispace.com

For a research compound like this compound, co-crystallization studies could be highly informative. For instance, if this compound were being investigated as a potential inhibitor of a specific enzyme, co-crystallizing it with the target enzyme would reveal:

The precise orientation of the ligand within the active site.

The key hydrogen bonds, hydrophobic interactions, and ionic interactions responsible for binding affinity and specificity.

Any conformational changes the enzyme undergoes upon ligand binding.

Studies have successfully determined the crystal structures of aminoacyl-tRNA synthetase variants in complex with caged tyrosine derivatives, which bear structural similarity to this compound. mdpi.com These co-crystal structures reveal the molecular basis for substrate recognition. mdpi.com While co-crystallization is a powerful and applicable research tool, no specific co-crystallization studies involving H-4-Nitro-D-Phe-OEt·HCl with a model biological system were identified in the reviewed literature.

Biological and Biochemical Interactions in Pre Clinical Research Models

Substrate Specificity and Enzymatic Hydrolysis Studies

The enzymatic hydrolysis of H-4-Nitro-D-phe-oet hcl, a derivative of D-phenylalanine, is a key area of investigation in understanding its biochemical behavior. nih.gov Studies focus on the cleavage of its ethyl ester and amide bonds by various enzymes, the stereoselectivity of these reactions, and the influence of environmental factors like pH and solvents.

Esterase-Mediated Hydrolysis Kinetics of the Ethyl Ester

Esterases are a class of hydrolase enzymes that cleave ester bonds. The hydrolysis of the ethyl ester in this compound by esterases follows first-order kinetics in 80% human plasma. researchgate.net The rate of this hydrolysis is significantly influenced by the specific type of esterase and the molecular structure of the substrate. researchgate.net For instance, porcine liver esterase has been shown to hydrolyze theophylline (B1681296) derivatives with half-lives ranging from 7.0 to 711 minutes, demonstrating the wide variability in hydrolysis rates depending on the substrate's structure. researchgate.net

The hydrolysis of similar p-nitrophenyl esters, such as p-nitrophenyl butyrate (B1204436), by carboxylesterases like EstSTR1 has been studied to determine kinetic parameters. d-nb.info These studies provide a basis for understanding how the ethyl ester of this compound might be processed by similar enzymes. The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), quantify the enzyme's affinity for the substrate and its catalytic efficiency. For example, the hydrolysis of p-nitrophenyl butyrate by EstSTR1 yielded specific Km and kcat values, indicating the enzyme's efficiency in cleaving the ester bond. d-nb.info

Interactive Data Table: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by Various Esterases.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|---|

| EstSTR1 | p-Nitrophenyl butyrate | 6.03 | 15.72 | 2.61 |

Investigations with Peptidases and Proteases on the Amine Bond

Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds. The stability and cleavage of the amine bond in compounds structurally related to this compound are crucial for their biological activity. Studies on dipeptide-derived compounds have explored their interactions with cysteine cathepsins, a class of proteases. acs.org The inhibitory potency of these compounds is often linked to their ability to form interactions with the enzyme's active site. acs.org

The hydrolysis of peptide bonds can be catalyzed by various proteases, including serine proteases like subtilisin. Subtilisin E-S7, for example, has been used to hydrolyze skim milk proteins, with the resulting peptides showing inhibitory activity against angiotensin-converting enzyme (ACE). nih.gov The cleavage pattern of such proteases is highly specific, with a preference for certain amino acids at specific positions relative to the cleavage site. nih.gov For instance, subtilisin E-S7 shows a high preference for proline at the P2 position of the substrate. nih.gov This specificity is critical in determining the types of bioactive peptides that can be generated from a larger protein or peptide substrate.

Stereoselective Enzymatic Transformations and Enantioselectivity

Enzymatic reactions are often highly stereoselective, meaning they preferentially act on one stereoisomer over another. This is particularly relevant for chiral molecules like this compound. The enzymatic hydrolysis of racemic mixtures of similar amino acid esters has been used to separate enantiomers. For example, the subtilisin-type Carlsberg enzyme can be used for the selective hydrolysis of the ester group in N-benzyloxycarbonyl DL-amino acid esters, leading to the separation of D-amino acid esters and the corresponding Cbz-protected L-phenylalanine derivatives. beilstein-journals.org

Similarly, proteases from Bacillus sp. have been used for the selective hydrolysis of N-acetyl esters of racemic difluorinated phenylalanine, yielding the (S)-N-acetyl acid and the (R)-N-acetyl ester with high enantiomeric excess. beilstein-journals.org The enantioselectivity of these enzymatic transformations is a key feature that allows for the production of enantiomerically pure compounds. In the context of dipeptide synthesis, d-stereospecific amidohydrolases have been shown to catalyze the formation of d-l-dipeptides from d-amino acid esters and l-amino acid derivatives, demonstrating the enzyme's ability to discriminate between different stereoisomers of both the acyl donor and the acyl acceptor. asm.org

pH and Solvent Effects on Enzymatic Activity and Selectivity

The activity and selectivity of enzymes are highly dependent on the pH and the solvent environment. rsc.org The optimal pH for enzymatic activity often reflects the pH of the enzyme's natural environment. For example, the esterase activity of an aldehyde dehydrogenase from Thermus thermophilus was found to be optimal at pH 8.0, with significantly lower activity in acidic conditions. nih.gov Similarly, the tryptic hydrolysis of benzoyl-L-arginine ethyl ester has been studied in various mixed solvents and at different temperatures, with the pH profiles shifting based on the solvent and temperature conditions. researchgate.net

The presence of organic solvents can also influence enzymatic reactions. rsc.org While many enzymes function optimally in aqueous solutions, some reactions can be performed in organic solvents or in aqueous solutions containing organic co-solvents. rsc.orgunipd.it The choice of solvent can affect the enzyme's conformation and, consequently, its activity and selectivity. For instance, the enzymatic hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to be enhanced by the addition of deep eutectic solvents (DES). researchgate.net These solvents can improve enzyme stability and increase the accessibility of the substrate to the enzyme's active site. researchgate.net

Molecular Interactions with Target Macromolecules in vitro

Understanding the molecular interactions of this compound with target macromolecules is essential for elucidating its potential biological effects. In vitro studies focusing on binding affinity with specific proteins provide valuable insights into these interactions.

Binding Affinity Studies with Proteins (e.g., Tyrosinase, Integrins)

Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Studies have investigated the inhibitory effects of various compounds on tyrosinase activity. Aromatic heterocyclic thiosemicarbazone derivatives, for example, have been shown to inhibit mushroom tyrosinase. mdpi.com The binding of these inhibitors to the enzyme can be studied using techniques like fluorescence quenching and molecular docking. mdpi.com The co-expression of tyrosinase with recombinant mussel adhesive proteins in E. coli has been used to modify tyrosine residues in vivo, highlighting the enzyme's ability to interact with and modify specific amino acid residues. researchgate.net

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. google.com They are involved in various cellular processes, including cell motility, proliferation, and survival. google.com The αvβ3 integrin is a particularly important target in cancer research due to its role in angiogenesis and metastasis. nih.gov Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known ligands for αvβ3 integrin. nih.govresearchgate.net The binding affinity of these peptides can be enhanced by cyclization and by the incorporation of D-amino acids. nih.gov The development of bi-terminal PEGylated integrin-binding peptides has been pursued to improve their pharmacokinetic properties and in vivo stability. google.com

Interactive Data Table: Binding Affinity of RGD and isoDGR Conjugates to αvβ3 Integrin.

| Conjugate | IC50 (nM) |

|---|---|

| cyclo[DKP-RGD]-VA-MMAE | 11.50 ± 0.13 (U87 cells) |

| cyclo[DKP-RGD]-VA-MMAE | 6.94 ± 0.09 (M21 cells) |

| cyclo[DKP-isoDGR]-VA-MMAE | >1000 (U87 cells) |

| cyclo[DKP-isoDGR]-VA-MMAE | >1000 (M21 cells) |

| Free cyclo[DKP-RGD] | 100 ± 10 |

Enzyme Inhibition or Activation Mechanisms (e.g., Kinetic Analysis)

The study of enzyme kinetics is crucial for understanding how compounds like this compound interact with enzymes. stikesbcm.ac.id This involves determining parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). nih.gov The catalytic efficiency of an enzyme is often expressed as kcat/Km. nih.gov For inhibitors, the IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is a key parameter. frontiersin.org Kinetic analysis can also elucidate the type of inhibition, such as competitive, non-competitive, or mixed inhibition. cjnmcpu.com

In the context of related compounds, phenylalanine derivatives are utilized in research to understand enzyme activity and protein interactions. chemimpex.comchemimpex.com For instance, studies on the prodrug-activating enzyme human valacyclovirase (hVACVase) have examined the effects of different leaving groups on enzyme-mediated activation. nih.gov While phenylalanine benzyl (B1604629) and ethyl esters are substrates for hVACVase, the t-butyl ester is not, highlighting the specificity of the enzyme. nih.gov The kinetic parameters, kcat and Km, are influenced by the leaving group of the substrate. nih.gov

Research on other enzymes, such as aldo-keto reductase 1B15 (AKR1B15), has involved screening potential inhibitors and determining their kinetic constants. plos.org Similarly, studies on bacterial nitroreductases have used kinetic analysis to identify competitive inhibitors. cjnmcpu.com The determination of IC50 values is a standard procedure in these analyses to quantify the potency of inhibitors. frontiersin.orgplos.org

Table 1: Key Kinetic Parameters in Enzyme Analysis

| Parameter | Description | Relevance |

|---|---|---|

| Km | Michaelis constant: Substrate concentration at half-maximal velocity. | Indicates the affinity of the enzyme for its substrate. |

| Vmax | Maximum velocity: The maximum rate of the enzymatic reaction. | Represents the catalytic capacity of the enzyme. |

| kcat | Catalytic constant (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the intrinsic catalytic activity of the enzyme. |

| kcat/Km | Catalytic efficiency: A measure of how efficiently an enzyme converts substrate into product. | Reflects both binding and catalytic steps. |

| IC50 | Half maximal inhibitory concentration: The concentration of an inhibitor that reduces the enzyme activity by 50%. | Quantifies the potency of an inhibitor. |

| Ki | Inhibition constant: A measure of the affinity of an inhibitor for an enzyme. | Characterizes the strength of the inhibitor. |

Receptor Binding Assays Using Labeled Derivatives

Receptor binding assays are fundamental in pharmacological research to characterize the interaction between a ligand and its receptor. These assays often utilize labeled derivatives of the compound of interest to quantify binding affinity. The labeling can be achieved using radioisotopes or fluorescent tags. google.comiaea.org For instance, in the study of peptide receptors, derivatives are often labeled with technetium-99m (99mTc) for imaging and binding studies. iaea.org

The development of labeled compounds allows for the determination of binding affinities, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). acs.orgresearchgate.net For example, research on the histamine (B1213489) H4 receptor has involved synthesizing and evaluating a series of compounds to probe the receptor's binding site. acs.orgresearchgate.net Similarly, computational docking and site-directed mutagenesis are used alongside binding assays to understand ligand-receptor interactions at a molecular level. acs.org

While direct receptor binding data for this compound is not extensively available in the provided context, the principles of these assays are well-established. Labeled derivatives of similar small molecules are used to investigate their binding to various receptors, including chemokine receptors like CXCR3, which are targets in inflammatory diseases. nih.gov

Table 2: Common Techniques in Receptor Binding Assays

| Technique | Description | Application |

|---|---|---|

| Radioligand Binding | Uses a radioactively labeled ligand to quantify receptor binding. | Determination of receptor density (Bmax) and ligand affinity (Kd). |

| Fluorescence-Based Assays | Employs fluorescently labeled ligands or utilizes changes in fluorescence upon binding. | Real-time monitoring of binding events and high-throughput screening. stikesbcm.ac.id |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind. | Label-free, real-time analysis of binding kinetics (association and dissociation rates). |

| PET Imaging | Positron Emission Tomography uses radiolabeled tracers to visualize and quantify receptor distribution in vivo. nih.gov | In vivo receptor occupancy studies and diagnostics. |

Quorum Sensing Inhibition Studies in Bacterial Models

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for developing anti-virulence agents. nih.gov Research in this area often focuses on identifying compounds that can inhibit QS systems.

Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to antibiotic resistance and persistent infections. google.comasm.org The inhibition of biofilm formation is a key strategy to combat bacterial infections. google.com Compounds are screened for their ability to prevent or reduce biofilm formation by various bacterial species. google.com For example, some compounds may inhibit biofilm formation without affecting the planktonic growth of the bacteria. google.com

The anti-biofilm activity of a compound can be quantified by measuring the reduction in biofilm mass or the number of viable cells within the biofilm. mdpi.com Techniques such as crystal violet staining and colony-forming unit (CFU) counting are commonly employed. mdpi.com Confocal laser scanning microscopy (CLSM) can provide visual confirmation of anti-biofilm effects. researchgate.net

In many bacteria, QS is regulated by receptor proteins, such as CviR in Chromobacterium violaceum. nih.gov This receptor binds to autoinducer molecules, leading to the expression of virulence factors. nih.gov Inhibiting the activity of CviR can disrupt the QS system.

Molecular docking studies can be used to predict the binding of potential inhibitors to the CviR receptor. nih.gov The inhibitory activity is often assessed by measuring the reduction in the production of QS-regulated pigments, such as violacein (B1683560) in C. violaceum. nih.gov Tryptophan-containing cyclic dipeptides, for instance, have been shown to inhibit violacein production by binding to the CviR receptor. nih.gov

Cellular and Subcellular Research Investigations (Excluding Clinical Human Trials)

Understanding how a compound enters cells is crucial for its development as a therapeutic agent. Cell culture models, such as Caco-2 and Jurkat cells, are widely used for these investigations.

Caco-2 cells, which are derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium. nih.gov These cells are a standard model for studying the intestinal absorption and transport of drugs and other compounds. nih.govumich.edu Studies with Caco-2 cells can elucidate whether a compound is transported via passive diffusion or through carrier-mediated transport. umich.edu The transport can be influenced by factors such as a proton gradient across the cell monolayer. nih.gov

Jurkat cells, a human T-cell leukemia line, are often used to study cellular uptake in immune cells. google.com For example, the uptake of peptides and their derivatives has been analyzed in Jurkat cells using techniques like fluorescence-activated cell sorting (FACS) and confocal microscopy. google.com The efficiency of cellular uptake can be influenced by the charge and structure of the molecule. google.com Studies have shown that the cellular uptake of certain compounds in Jurkat cells is an efficient process, sometimes requiring analysis at lower temperatures to determine kinetic parameters. google.com

The cellular uptake of compounds can be mediated by various mechanisms, including active transport, adsorptive-mediated endocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.gov The use of specific inhibitors for these pathways can help to identify the predominant mechanism of uptake. nih.gov The lipophilicity and charge of a compound can also significantly affect its cellular uptake and subcellular localization. nih.gov

Table 3: Cell Models Used in Uptake Studies

| Cell Line | Origin | Typical Application |

|---|---|---|

| Caco-2 | Human colorectal adenocarcinoma | Intestinal absorption and transport studies. nih.gov |

| Jurkat | Human T-cell leukemia | Cellular uptake in immune cells. google.com |

| HeLa | Human cervical cancer | General cellular uptake and localization studies. acs.org |

| MCF-7 | Human breast adenocarcinoma | Cellular imaging and uptake in cancer cells. acs.org |

Intracellular Metabolic Fate Investigations in in vitro Systems

Once inside the cell, foreign compounds are often subject to metabolic processes. For amino acid esters like this compound, a primary metabolic step is the hydrolysis of the ester bond. This reaction is catalyzed by intracellular esterases, releasing the free amino acid and ethanol (B145695). cardiff.ac.uk The resulting 4-nitro-D-phenylalanine can then potentially enter various metabolic pathways. For example, it could be a substrate for transaminases, which are key enzymes in amino acid metabolism. rsc.org The nitro group may also undergo reduction by nitroreductases, enzymes found in various organisms, which can lead to the formation of more reactive amine derivatives. cjnmcpu.com The specific metabolic fate would depend on the enzymatic machinery present in the particular cell type being studied. nih.govnih.gov

Effects on Specific Cellular Pathways and Targets in Cultured Cells (Mechanistic Focus)

The introduction of unnatural amino acids or their derivatives into cells can have specific effects on cellular pathways. The 4-nitrophenylalanine moiety, for example, has been incorporated into proteins to study and modulate their function. google.com Depending on the cellular context, this compound or its metabolites could potentially act as inhibitors or modulators of specific enzymes or signaling pathways. For instance, derivatives of 4-arylthiosemicarbazide have been shown to inhibit toxoplasmic aromatic amino acid hydroxylases. mdpi.com Furthermore, some small molecules can act as allosteric inhibitors, binding to a site distinct from the active site to regulate protein function, as seen with the inhibition of polo-like kinase 1. nih.gov The mechanistic focus of such investigations is to pinpoint the direct molecular targets and the subsequent cascade of cellular events.

Applications as Biochemical Probes and Research Tools

The unique chemical properties of this compound and its parent amino acid, 4-nitrophenylalanine, make them valuable tools in biochemical research.

Use as an Infrared Spectroscopic Probe for Local Protein Environments

L-4-nitrophenylalanine has been successfully utilized as a sensitive infrared (IR) probe to investigate local protein environments. nih.gov The nitro group possesses a symmetric stretching frequency that is sensitive to its surrounding environment. nih.gov By incorporating this unnatural amino acid into specific sites within a protein, researchers can use Fourier-transform infrared (FTIR) spectroscopy to gain insights into the local polarity and structure. nih.gov For example, a study involving superfolder green fluorescent protein (sfGFP) demonstrated that the nitro symmetric stretching frequency of L-4-nitrophenylalanine red-shifted by 7.7 cm⁻¹ when moved from a solvent-exposed position to a partially buried one. nih.gov This shift indicates a change in the local environment, showcasing the utility of this amino acid as a probe for protein structure and dynamics. nih.gov Isotopic labeling of the nitro group can further enhance the precision of these measurements. nih.gov

Below is a table summarizing the observed IR frequency shifts of L-4-nitrophenylalanine in different environments.

| Position in sfGFP | Environment | 14NO2 Symmetric Stretching Frequency (cm-1) |

| Site 1 | Solvent Exposed | Baseline |

| Site 2 | Partially Buried | Red-shifted by 7.7 |

Fluorescent Quenching and Förster Resonance Energy Transfer (FRET) Studies for Protein Dynamics

The unnatural amino acid p-nitrophenylalanine (pNO2-Phe), the core component of this compound, serves as a valuable tool in studying protein dynamics through fluorescence-based methods. Its utility lies in its ability to act as an efficient fluorescence quencher, particularly for the intrinsic fluorescence of the natural amino acid Tryptophan (Trp). nih.gov This quenching mechanism is fundamental to its application in Förster Resonance Energy Transfer (FRET) studies, which are used to measure distances and detect conformational changes within or between proteins.

The process relies on the principle that pNO2-Phe can accept energy from an excited fluorophore, like Tryptophan, without emitting light itself, thus "quenching" the fluorophore's signal. This energy transfer is highly dependent on the distance between the donor (Tryptophan) and the acceptor (pNO2-Phe). nih.gov By strategically placing these two amino acids at specific sites within a protein, researchers can monitor changes in fluorescence intensity to deduce the proximity and relative movement of different protein domains.

In a key pre-clinical model, the pNO2-Phe/Trp pair was demonstrated to be a useful biophysical probe of protein structure and function. nih.gov The efficiency of the quenching effect directly correlates with the distance between the two residues, allowing for the mapping of intramolecular distances and the observation of dynamic structural changes in real-time. nih.gov This technique provides high-resolution insights into protein folding, ligand binding, and protein-protein interactions.

Table 1: Components in pNO2-Phe-based FRET Studies

| Role | Compound | Description |

|---|---|---|

| Fluorophore (Donor) | Tryptophan (Trp) | An intrinsic fluorescent amino acid naturally present in many proteins. Its fluorescence is sensitive to its local environment. nih.gov |

| Quencher (Acceptor) | p-nitrophenylalanine (pNO2-Phe) | An unnatural amino acid that efficiently quenches Tryptophan fluorescence in a distance-dependent manner. nih.gov |

| Mechanism | FRET / Fluorescent Quenching | Non-radiative energy transfer from an excited state donor (Trp) to an acceptor (pNO2-Phe), used to measure molecular distances. nih.gov |

Genetic Incorporation into Proteins as Unnatural Amino Acids for Structural-Functional Research

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful technique in protein engineering and functional studies. nih.gov This process, often called genetic code expansion, allows for the introduction of novel chemical functionalities not found among the 20 canonical amino acids. anu.edu.aumdpi.com p-nitrophenylalanine has been a notable success in this field, with researchers developing robust methods for its integration into proteins within living cells. nih.gov